molecular formula C11H9ClO4 B11795174 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11795174
M. Wt: 240.64 g/mol
InChI Key: NFZQACJEHJLFGG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of furanones. This compound is characterized by the presence of a chlorophenyl group attached to a furanone ring, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in the presence of acetic acid. This reaction is typically carried out under reflux conditions to obtain the desired furanone derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Chlorobenzoic acid
  • 2-Chlorophenol

Uniqueness

2-(2-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its furanone ring structure, which imparts distinct chemical properties compared to other chlorophenyl derivatives. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c12-8-4-2-1-3-6(8)10-7(11(14)15)5-9(13)16-10/h1-4,7,10H,5H2,(H,14,15)

InChI Key

NFZQACJEHJLFGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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